molecular formula C16H15N5O2S3 B10872850 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B10872850
M. Wt: 405.5 g/mol
InChI Key: RWHYSHHUQZTZNO-UHFFFAOYSA-N
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Description

N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a unique combination of a thiadiazole ring and a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of sulfur atoms and heterocyclic rings suggests that it may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiadiazole Ring: This step often involves the cyclization of a precursor such as thiosemicarbazide with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The thiadiazole intermediate is then reacted with benzyl chloride in the presence of a base like sodium hydroxide to introduce the benzylsulfanyl group.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a β-keto ester and urea under acidic conditions.

    Coupling of the Two Rings: The final step involves coupling the thiadiazole and pyrimidine intermediates through a nucleophilic substitution reaction, typically using a reagent like thionyl chloride to activate the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-benzylated thiadiazole derivatives.

    Substitution: Various alkyl or aryl substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is investigated for its potential as an antimicrobial or anticancer agent. The presence of sulfur and nitrogen atoms in the rings can interact with biological molecules, potentially inhibiting the growth of pathogens or cancer cells.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with enzymes and receptors makes it a candidate for drug development, particularly in targeting diseases that involve oxidative stress or abnormal cell proliferation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the creation of polymers or composites with desirable characteristics.

Mechanism of Action

The mechanism of action of N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms can form strong bonds with metal ions in enzymes, potentially inhibiting their activity. The heterocyclic rings can also interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
  • N~1~-[5-(PHENYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Uniqueness

The uniqueness of N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups and ring structures. The benzylsulfanyl group provides additional steric and electronic properties that can enhance its biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H15N5O2S3

Molecular Weight

405.5 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H15N5O2S3/c1-10-7-12(22)18-14(17-10)24-9-13(23)19-15-20-21-16(26-15)25-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,17,18,22)(H,19,20,23)

InChI Key

RWHYSHHUQZTZNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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